![molecular formula C12H21NO3 B2906958 Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 2470440-75-4](/img/structure/B2906958.png)
Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 2470440-75-4 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate . It is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-8-6-10 (14)9 (2)13 (7-8)11 (15)16-12 (3,4)5/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Chiral Compounds
The compound tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is useful in the stereocontrolled synthesis of chiral compounds, which are essential in the production of various pharmaceuticals due to their high specificity in biological interactions .
Preparation of β-Aryl-GABA Analogues
It is used in the synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts. These analogues are significant in neuroscience research as they can mimic or interfere with the action of GABA, an important neurotransmitter .
Synthesis of Indole Derivatives
Indole derivatives, which have applications in treating cancer cells, microbes, and various disorders, can be synthesized using tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate as a precursor or intermediate .
Enantioselective Catalysis
The compound is involved in the synthesis of chiral Schiff base ligands for enantioselective copper-catalyzed additions, which are crucial for creating enantiomerically pure substances used in medicinal chemistry .
Stereoselective Syntheses
It is also used for stereoselective syntheses of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates, which are valuable in creating specific stereochemistry within chemical compounds .
Chemical Property Analysis
ChemicalBook provides detailed chemical property analysis and uses of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate, including its physical properties and potential applications in various chemical syntheses .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)9(2)13(7-8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRCULIGFKZZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(N(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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